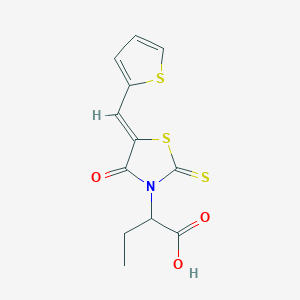

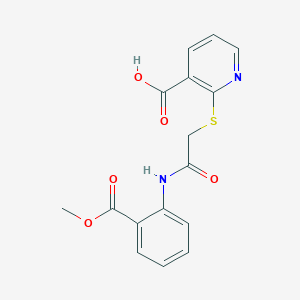

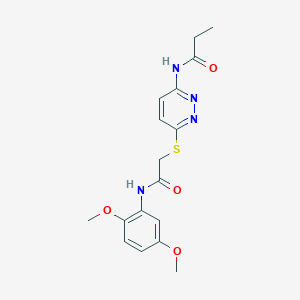

(Z)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A new effective approach to the synthesis of some novel series of (Z)-2-((4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino) substituted acid is reported . By the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones have been synthesized .Chemical Reactions Analysis

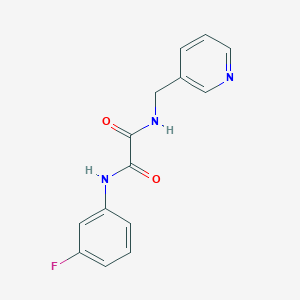

The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives . As a result, a number of novel N - [2- (5- [ R -1 H -indol-3-yl)-ethyl]-2- (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)carbamides have been synthesized .Applications De Recherche Scientifique

Aldose Reductase Inhibition and Antifungal Activity

- Aldose Reductase Inhibition: This compound has been studied for its inhibitory action on aldose reductase, an enzyme involved in diabetic complications. It has been found to be a potent inhibitor, with some derivatives being more efficacious than the clinically used epalrestat. This suggests potential applications in managing diabetic complications (Kučerová-Chlupáčová et al., 2020).

- Antifungal Activity: Some derivatives of this compound have been prepared as potential antifungal agents. Their lipophilicity and antifungal effects against various fungal species were evaluated, revealing that certain derivatives exhibit significant inhibitory activity against strains like Candida (Doležel et al., 2009).

Photophysical Properties and Potential in Solar Cells

- Chromophores in Photophysical Studies: Novel d-π-A type chromophores derived from this compound have been synthesized and characterized for their photophysical properties. These chromophores displayed absorption and emission wavelengths in specific ranges, suggesting applications in materials science, particularly in solar cell technologies (Jachak et al., 2021).

Anticancer Activity

- Anticancer Screening: Various thiazolidinone derivatives, including those related to this compound, have been synthesized and screened for anticancer activity. Some derivatives have demonstrated significant activity against different cancer cell lines, indicating potential use in cancer treatment (Buzun et al., 2021).

Anti-inflammatory and Antimicrobial Activity

- Anti-inflammatory Properties: The compound has been used in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives synthesized showed anti-exudative activity, comparable to classic NSAIDs like Diclofenac, suggesting applications in inflammation management (Golota et al., 2015).

- Antimicrobial Activity: Derivatives of this compound have been evaluated for their antimicrobial potential against bacteria, mycobacteria, and fungi. Some derivatives showed high activity against specific mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).

Propriétés

IUPAC Name |

2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S3/c1-2-8(11(15)16)13-10(14)9(19-12(13)17)6-7-4-3-5-18-7/h3-6,8H,2H2,1H3,(H,15,16)/b9-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJFYRHDBAATJW-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2679655.png)

![N-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2679658.png)

![Methyl (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B2679660.png)

![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2679661.png)

![4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B2679666.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2679673.png)